molecular formula C18H17N3O5S B2443733 (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-63-6

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2443733
CAS No.: 864976-63-6
M. Wt: 387.41
InChI Key: FYALGOCTQPXWNJ-HNENSFHCSA-N
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Description

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-25-10-9-20-15-8-5-13(21(23)24)11-16(15)27-18(20)19-17(22)12-3-6-14(26-2)7-4-12/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYALGOCTQPXWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1112332-82-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes findings related to its antiproliferative effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-73.1Induction of apoptosis
HCT1164.5Cell cycle arrest
HEK2935.0Inhibition of proliferation

The compound demonstrated significant antiproliferative activity, particularly against breast cancer cells (MCF-7), indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial properties of this compound were evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values are presented in the table below:

Bacterial Strain MIC (µM) Activity Type
Staphylococcus aureus16Gram-positive bacteria
Escherichia coli32Gram-negative bacteria
Enterococcus faecalis8Gram-positive bacteria

These results indicate that this compound exhibits selective antibacterial activity, particularly against Gram-positive strains, which could be beneficial in treating infections caused by these pathogens .

Antioxidant Activity

Antioxidant properties were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:

Assay Type IC50_{50} (µM) Comparison Standard
DPPH Scavenging25BHT (10 µM)
ABTS Scavenging30BHT (10 µM)

The compound showed promising antioxidant activity, suggesting its potential role in mitigating oxidative stress-related damage .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50_{50} values indicating strong antiproliferative effects. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
  • Antibacterial Evaluation : In another study focusing on its antibacterial properties, the compound was tested against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable potency against Enterococcus faecalis.

Q & A

Q. What are the key considerations for synthesizing (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d]thiazole core. Key steps include:
  • Nitro-group introduction : Controlled nitration at the 6-position of the benzo[d]thiazole ring under acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Alkylation : Reaction of the thiazole nitrogen with 2-methoxyethyl halides (e.g., bromides) using a base like K₂CO₃ in DMF to ensure regioselectivity .
  • Amidation : Coupling the intermediate with 4-methoxybenzamide via carbodiimide-mediated (e.g., EDC/HOBt) condensation under inert atmosphere to preserve stereochemistry .
    Critical Parameters : Temperature (<60°C for amidation), solvent polarity (DMF for solubility), and reaction time (monitored via TLC/HPLC) .

Q. How can researchers confirm the stereochemical purity of the (Z)-isomer?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : NOESY or ROESY to detect spatial proximity between the 4-methoxybenzamide proton and the thiazole ring protons, confirming the Z-configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization may require slow evaporation from DMSO/EtOAc mixtures .
  • HPLC with Chiral Columns : Compare retention times against (E)-isomer standards (if available) using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Begin with:
  • Enzyme Inhibition Screens : Test against kinases (e.g., EGFR, VEGFR) or nitroreductases due to the nitro group’s redox potential. Use fluorogenic substrates (e.g., resazurin) to quantify IC₅₀ .
  • Antimicrobial Disk Diffusion : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL, with nitro-containing analogs showing moderate activity .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .

Advanced Research Questions

Q. How can contradictory results in biological activity between similar analogs be resolved?

  • Methodological Answer : Discrepancies often arise from subtle structural variations. Address via:
  • SAR Analysis : Compare substituent effects using a table:
Compound VariationNitro PositionBioactivity (IC₅₀, µM)Reference
6-Nitro vs. 6-Methoxy6-NO₂2.1 (EGFR)
2-Methoxyethyl vs. Allyl Substituent2-OCH₂CH₂OCH₃Reduced cytotoxicity
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Validate with mutagenesis studies on key binding residues .

Q. What strategies optimize reaction yields during the amidation step?

  • Methodological Answer : Improve yields by:
  • Catalyst Screening : Test HATU vs. EDC/HOBt for coupling efficiency. HATU often enhances yields by 15–20% in sterically hindered systems .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 80°C, minimizing decomposition .
  • In Situ FTIR Monitoring : Track carbonyl (C=O) peak shifts (1680–1720 cm⁻¹) to optimize reaction completion .

Q. How can advanced spectroscopic techniques resolve structural ambiguities?

  • Methodological Answer : Deploy:
  • 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm connectivity between the benzamide and thiazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₀H₁₈N₃O₅S) with <2 ppm error .
  • Solid-State NMR : Analyze crystallinity and hydrogen-bonding networks in polymorphic forms .

Data Analysis & Experimental Design

Q. How to design a study investigating the nitro group’s role in redox-mediated cytotoxicity?

  • Methodological Answer :
  • Hypothesis : The nitro group acts as a prodrug, activated by cellular nitroreductases to generate reactive intermediates.
  • Methods :

Nitroreductase Knockdown : Use siRNA in cancer cells to correlate enzyme levels with cytotoxicity (western blot validation) .

ROS Detection : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence in treated vs. untreated cells .

Metabolite Profiling : LC-MS/MS to identify reduced metabolites (e.g., hydroxylamine derivatives) .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodological Answer :
  • Replicates : Perform triplicate experiments with independent synthetic batches.
  • ANOVA with Tukey’s Post Hoc : Compare IC₅₀ values across cell lines (p<0.05).
  • Grubbs’ Test : Identify outliers in biological replicates (α=0.01) .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Yields Under Varied Conditions

ConditionCatalystSolventYield (%)Purity (HPLC)
Room Temp, 24hEDC/HOBtDMF4592
Microwave, 80°C, 2hHATUDCM6898
Reflux, N₂, 12hDCC/DMAPTHF5289
Data synthesized from

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